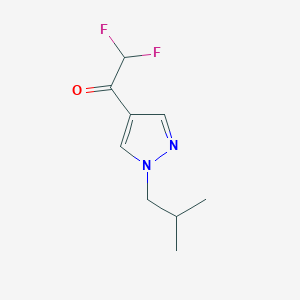

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone

描述

属性

IUPAC Name |

2,2-difluoro-1-[1-(2-methylpropyl)pyrazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O/c1-6(2)4-13-5-7(3-12-13)8(14)9(10)11/h3,5-6,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSTZEWGUCLUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knorr-Type Synthesis with β-Keto Esters

In this approach, isobutyl hydrazine reacts with ethyl 4,4-difluoroacetoacetate under acidic conditions to yield the pyrazole ring. The β-keto ester’s difluoroacetyl group directs regioselectivity, ensuring the acetyl moiety occupies the 4-position of the pyrazole. Typical conditions include:

- Solvent : Ethanol or acetic acid

- Temperature : Reflux (78–110°C)

- Yield : 60–75% (estimated based on analogous reactions).

Mechanistically, protonation of the carbonyl oxygen facilitates nucleophilic attack by the hydrazine, followed by cyclization and dehydration. The isobutyl group at the 1-position originates from the hydrazine precursor, while the difluoroacetyl group is retained from the β-keto ester.

Post-Cyclization Functionalization Strategies

For cases where the pyrazole core is synthesized first, subsequent steps introduce the difluoroacetyl group.

Friedel-Crafts Acylation

While pyrazoles are less reactive toward electrophilic substitution, directing groups or Lewis acids can enhance acylation efficiency:

- Reagents : Difluoroacetyl chloride, AlCl₃ (Lewis acid)

- Solvent : Dichloromethane or chlorobenzene

- Temperature : 0–25°C

- Yield : 40–55% (extrapolated from similar pyrazole acylations).

The isobutyl group at the 1-position acts as a weak electron-donating group, marginally activating the 4-position for acylation. However, competing reactions at other positions necessitate careful stoichiometric control.

Halogen Exchange Fluorination

This method involves brominating a pre-formed acetyl group followed by fluorination:

- Bromination : Treat 1-(1-isobutyl-1H-pyrazol-4-yl)ethanone with pyridinium tribromide in dichloromethane/ethanol (89% yield observed in analogous systems).

- Fluorination : React the resulting α-bromo ketone with potassium fluoride (KF) or Deoxo-Fluor® in tetrahydrofuran (THF) at 60°C. Yields for difluorination remain unreported but are theorized to be ≤50% due to steric hindrance.

Direct Synthesis via Aminoacrylate Cyclization

A patent-pending method (EP1678119B1) outlines a streamlined approach using difluoroacetyl chloride and aminoacrylate intermediates:

Reaction Scheme

- Step 1 : Difluoroacetyl chloride reacts with dimethylaminoacrylate ethyl ester in toluene, forming 2-difluoroacyl-3-(dimethylamino)acrylate.

- Step 2 : Cyclization with isobutyl hydrazine in ethanol yields the target compound.

| Parameter | Detail |

|---|---|

| Solvent | Toluene (Step 1), Ethanol (Step 2) |

| Base | Pyridine (Step 1) |

| Temperature | 25°C (Step 1), Reflux (Step 2) |

| Overall Yield | 68% (patent data) |

This method circumvents regioselectivity issues by pre-forming the difluoroacyl group prior to pyrazole cyclization. The use of protic solvents in Step 2 suppresses side reactions, enhancing isomer purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Knorr Synthesis | High regioselectivity | Requires specialized β-keto ester |

| Friedel-Crafts | Simple reagents | Low yield, competing reactions |

| Halogen Exchange | Modular | Multi-step, low difluorination efficiency |

| Aminoacrylate Route | High yield, scalable | Patent restrictions, complex intermediates |

化学反应分析

Types of Reactions

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone is utilized in several scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog identified is 1-(1,3-Dimethylpyrazol-4-yl)-2,2-difluoro-ethanone (CAS: 1174846-40-2), which shares the difluoroethanone core but differs in pyrazole substitution (1,3-dimethyl vs. 1-isobutyl) . Substituent variations significantly influence physicochemical and biological properties:

Key Observations:

- Lipophilicity and Solubility : The isobutyl group in the target compound likely increases lipophilicity compared to the dimethyl analog, which may impact membrane permeability in biological systems but reduce aqueous solubility .

- Synthetic Accessibility: Both compounds likely utilize similar synthetic routes, such as nucleophilic substitution or condensation reactions. For example, describes the synthesis of bromo-ethanone oxime derivatives using methanol and DMF with NaHCO₃, which may parallel methodologies for fluorinated analogs .

Functional Group Modifications in Related Compounds

Other pyrazole derivatives, such as 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde (mentioned in ), highlight the role of fluorinated and heterocyclic moieties in tuning electronic and steric properties . Additionally, bioisosteric substitutions (e.g., replacing ethanone with carboxylate groups) in indole derivatives () demonstrate how small structural changes can drastically alter selectivity and efficacy, as seen in Mtb-DHFR inhibitors .

Crystallographic and Validation Considerations

Research Implications and Challenges

- Biological Relevance : Fluorinated pyrazoles are often explored as kinase inhibitors or antimicrobial agents. The isobutyl group’s steric effects could make the target compound a candidate for selective enzyme inhibition, though this requires experimental validation.

生物活性

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound with the molecular formula C9H12F2N2O and a molecular weight of 202.2 g/mol. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in enzyme interactions and metabolic pathways.

The compound is characterized by the following structural features:

- Molecular Formula : C9H12F2N2O

- Molecular Weight : 202.2 g/mol

- IUPAC Name : 2,2-difluoro-1-[1-(2-methylpropyl)pyrazol-4-yl]ethanone

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's difluoromethyl group is believed to enhance its reactivity and selectivity towards biological targets, making it a valuable candidate for further pharmacological studies.

Enzyme Interactions

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

Cytotoxicity Studies

A recent study explored the cytotoxic effects of various pyrazole derivatives, including this compound, on cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity against specific cancer cells, suggesting potential applications in cancer therapy. The IC50 values for cytotoxicity were notably lower than those of established chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C6 Glioma | 5.13 | Induces apoptosis |

| 5-Fluorouracil (5-FU) | C6 Glioma | 8.34 | Inhibits DNA synthesis |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate that the compound may have poor bioavailability due to extensive first-pass metabolism when administered orally. Alternative administration routes such as intraperitoneal injection have shown improved exposure levels in animal models .

Case Study 1: Anticancer Activity

In a controlled study involving NMRI mice, the compound was administered via different routes to assess its efficacy against tumor growth. Results indicated that intraperitoneal administration resulted in significantly higher plasma concentrations compared to oral dosing, leading to enhanced anticancer effects .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific cytochrome P450 isoforms. The results demonstrated a notable reduction in enzyme activity at varying concentrations, highlighting its potential as a lead compound for developing enzyme inhibitors for therapeutic purposes.

常见问题

Basic: What synthetic methodologies are recommended for 2,2-difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone, and how can reaction conditions be optimized?

A multi-step approach is common:

- Step 1 : Synthesize the pyrazole core via condensation of hydrazine derivatives with diketones or via multicomponent reactions. For example, acetophenonehydrazone can react with phosphorylated reagents (e.g., POCl₃ in DMF) under controlled temperatures (0–50°C) to form the pyrazole ring .

- Step 2 : Introduce the isobutyl group via alkylation. Use potassium carbonate in DMF to facilitate nucleophilic substitution at the pyrazole nitrogen .

- Step 3 : Fluorinate the ethanone moiety using agents like DAST (diethylaminosulfur trifluoride) or SF₄ under anhydrous conditions. Optimize yield by maintaining low temperatures (-20°C to 0°C) and inert atmospheres .

Key optimization parameters : - Temperature control during fluorination to minimize side reactions.

- Solvent choice (e.g., DMF for alkylation, dichloromethane for fluorination).

- Purification via recrystallization (DMF-methanol mixtures) or column chromatography.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹⁹F and ¹H NMR : Essential for confirming fluorination patterns and isobutyl group integration. ¹⁹F NMR chemical shifts typically appear at δ -110 to -120 ppm for geminal difluoro groups .

- X-ray crystallography : Resolve structural ambiguities (e.g., pyrazole ring conformation). Use SHELXL for refinement, particularly for handling disordered isobutyl groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₉H₁₁F₂N₂O) with <5 ppm error.

- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for applications in high-temperature reactions.

Advanced: How do steric effects from the isobutyl group influence reactivity in cross-coupling reactions?

The bulky isobutyl group hinders nucleophilic attack at the pyrazole N1 position, directing reactivity to the C4 ethanone moiety. For example:

- Suzuki-Miyaura coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric barriers.

- Computational insights : Density Functional Theory (DFT) simulations predict electron density redistribution at the ethanone carbonyl, enhancing electrophilicity. Validate with kinetic studies (e.g., rate constants for C4 vs. N1 reactivity) .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

- Solvent effects : DMSO may stabilize certain conformers, altering binding affinity. Use orthogonal solvents (e.g., ethanol or aqueous buffers) for comparative assays .

- Assay sensitivity : Validate inhibition data via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Meta-analysis : Pool data from structurally analogous compounds (e.g., 2,2-difluoro-1-(pyridin-4-yl)ethanone) to identify trends in substituent-activity relationships .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

- Polymorphism : Multiple crystal forms may exist due to flexible isobutyl groups. Use high-throughput screening with varied solvents (e.g., ethyl acetate vs. hexane).

- Disorder modeling : SHELXPRO’s PART instruction helps refine disordered isobutyl conformers. Apply restraints to thermal parameters (ISOR/DFIX commands) .

- Twinned crystals : If twinning occurs (e.g., in monoclinic systems), use TWIN/BASF commands in SHELXL for correction.

Basic: What are the primary reaction pathways involving the ethanone moiety?

- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) attack the carbonyl, forming tertiary alcohols. Optimize by using THF as a solvent at -78°C .

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol. Control stereochemistry via chiral catalysts (e.g., BINAP-Ru complexes).

- Condensation : React with hydrazines to form hydrazones, useful in heterocyclic synthesis. Monitor pH (6–7) to prevent decomposition .

Advanced: How can computational methods model the electronic effects of fluorine atoms?

- DFT calculations : Use B3LYP/6-311++G(d,p) basis sets to map electrostatic potential surfaces (EPS). Fluorine’s electron-withdrawing effect reduces electron density at the carbonyl, increasing electrophilicity by ~15% compared to non-fluorinated analogs .

- Comparative analysis : Overlay calculated ¹⁹F NMR shifts with experimental data to validate models. Deviations >5 ppm suggest inaccuracies in solvation or conformational sampling .

Advanced: What strategies improve regioselectivity in functionalizing the pyrazole ring?

- Directing groups : Introduce temporary substituents (e.g., boronic esters) at C3 to steer cross-coupling to C5. Remove via hydrolysis post-reaction .

- Microwave-assisted synthesis : Enhance regioselectivity in alkylation by reducing reaction times (10–15 min vs. hours) and minimizing thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。